1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate, which undergoes a series of reactions with formamidine acetate to form the desired thienopyrimidine derivative . The reaction conditions often involve heating in the presence of formic acid or triethyl orthoformate, followed by cyclization and chlorination steps .
Chemical Reactions Analysis
1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions are typically thienopyrimidine derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an inhibitor of phosphatidylinositol-3-kinase (PI3K), a key target in cancer therapy . Additionally, thienopyrimidine derivatives have been explored for their antimicrobial, anti-inflammatory, and antitubercular activities . The compound’s ability to inhibit tumor necrosis factor alpha and nitric oxide makes it a valuable candidate for further research in oncology and immunology .
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone involves the inhibition of specific molecular targets, such as PI3K. By inhibiting PI3K, the compound can disrupt the PI3K/Akt signaling pathway, which is often deregulated in various cancers . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone can be compared to other thienopyrimidine derivatives, such as 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) . While both compounds share a similar core structure, this compound has unique substituents that may confer different biological activities and pharmacokinetic properties. Other similar compounds include thieno[3,2-d]pyrimidine-4-ones and thieno[3,4-b]pyridine derivatives, which have been studied for their diverse biological activities .
Properties
IUPAC Name |
1-morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-10(15-2-4-17-5-3-15)7-18-11-9-1-6-19-12(9)14-8-13-11/h1,6,8H,2-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSONPOLRMFPCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.